molecular formula C16H22O3 B3097897 8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane CAS No. 132452-42-7

8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane

Cat. No.: B3097897
CAS No.: 132452-42-7
M. Wt: 262.34 g/mol
InChI Key: QDVUELGGNWINGK-UHFFFAOYSA-N
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Description

8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane belongs to the family of 1,4-dioxaspiro[4.5]decane derivatives, characterized by a spirocyclic structure combining a cyclohexane ring with a 1,4-dioxane moiety. The 8-position substituent in this compound—a benzyloxymethyl group—imparts unique steric and electronic properties, influencing its reactivity, solubility, and applications in organic synthesis. While specific data for this compound are absent in the provided evidence, its structural analogs offer insights into its behavior. These derivatives are frequently employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatility in functional group transformations .

Properties

IUPAC Name

8-(phenylmethoxymethyl)-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-2-4-14(5-3-1)12-17-13-15-6-8-16(9-7-15)18-10-11-19-16/h1-5,15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVUELGGNWINGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1COCC3=CC=CC=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of high-efficiency reactors and continuous monitoring of reaction parameters. The industrial production method emphasizes cost-effectiveness and scalability, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions: 8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations and Structural Analogues

The 8-position substituent critically defines the properties of 1,4-dioxaspiro[4.5]decane derivatives. Below is a comparative analysis of key analogs:

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
8-Ethynyl-1,4-dioxaspiro[4.5]decane Ethynyl C₁₀H₁₄O₂ 166.22 High reactivity in click chemistry; used in polymer and bioconjugate synthesis.
8-Methyl-1,4-dioxaspiro[4.5]decane-8-methanol Methyl, hydroxymethyl Not explicitly stated Potential for hydrogen bonding; intermediate in chiral synthesis.
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane Trifluoromethyl C₉H₁₃F₃O₂ 210.19 Enhanced metabolic stability; applications in fluorinated drug candidates (discontinued).
8-Aminomethyl-1,4-dioxaspiro[4.5]decane Aminomethyl C₉H₁₉NO₂ 173.25 Basic nitrogen enables peptide coupling; soluble in polar solvents (ethanol, DMF).
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate Methyl, ethyl ester C₁₂H₂₀O₄ 228.28 Lipophilic ester group for prodrug design; 98% purity.
8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane Bromomethyl C₁₀H₁₅BrO₂ 247.14 Electrophilic reactivity in alkylation or nucleophilic substitution.
8-(Cyclopropylmethoxy)-1,4-dioxaspiro[4.5]decane Cyclopropylmethoxy C₁₂H₂₀O₃ 212.29 Steric bulk influences regioselectivity; predicted boiling point: 303.3±42.0°C.

Physicochemical Properties

  • Solubility: Aminomethyl derivatives (e.g., 8-aminomethyl) exhibit higher polarity, enhancing solubility in ethanol and dimethylformamide, whereas trifluoromethyl or benzyl-containing analogs are more lipophilic .
  • Stability : Trifluoromethyl groups (C-F bonds) confer thermal and oxidative stability, while brominated derivatives (e.g., 8-bromomethyl) are sensitive to light and moisture .
  • Density and Boiling Points : Predicted data for 8-(cyclopropylmethoxy)-1,4-dioxaspiro[4.5]decane suggest a density of 1.11 g/cm³ and boiling point of 303.3°C, reflecting steric effects .

Industrial and Research Utility

  • Pharmaceutical Intermediates : 4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline (CAS 389602-90-8) is utilized in synthesizing aromatic amines for drug discovery .
  • Fluorinated Compounds : 8-Trifluoromethyl derivatives, despite discontinuation, highlight the role of fluorine in improving bioavailability and target binding .
  • Purification Methods : Recovery of 1,4-dioxaspiro[4.5]decan-8-one from waste streams via sodium bisulfite salt precipitation achieves >99.5% purity, emphasizing sustainability .

Biological Activity

8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane is a unique spirocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of dioxaspiro compounds, characterized by their distinctive structural framework and diverse functional properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects . It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, which are crucial in the inflammatory response.

  • Mechanisms of Action :
    • Inhibition of NF-κB signaling pathway
    • Reduction in cytokine production

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial activity , particularly against certain bacterial strains. This aspect is under investigation, with ongoing research aimed at elucidating its spectrum of activity.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AnticancerHighInduces apoptosis, inhibits proliferation
Anti-inflammatoryModerateInhibits NO and prostaglandin production
AntimicrobialPreliminaryInhibits growth of specific bacterial strains

Case Study Example

A study conducted on the MCF-7 cell line revealed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05) compared to untreated controls. The compound was found to induce apoptosis through the activation of caspase pathways.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Cell Cycle Regulation : The compound disrupts cell cycle progression, leading to G0/G1 phase arrest.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
  • Inflammatory Pathway Modulation : Downregulation of COX-2 expression and subsequent reduction in prostaglandin synthesis.

Future Directions in Research

Ongoing research is focused on exploring the full therapeutic potential of this compound. Key areas include:

  • In vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To further elucidate the molecular pathways affected by this compound.
  • Formulation Development : Investigating potential formulations for enhanced bioavailability and targeted delivery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane
Reactant of Route 2
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8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane

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